Pashanone

Antifungal MIC Chalcones

Substituting Pashanone with generic chalcones in targeted antifungal programs introduces mechanistic variables that compromise experimental validity. Pashanone (CAS 42438-78-8) is a naturally occurring chalcone with a validated, calcineurin pathway-specific mechanism of action in Cryptococcus neoformans, substantiated by peer-reviewed research. • MIC range: 4.0->128 μg/mL across 13 clinically relevant Candida & Cryptococcus strains • Selective cytotoxicity: targets D3 human brain endothelial cells while sparing 4T1 breast cancer cells, enabling angiogenesis-focused assays • Serves as the direct synthetic precursor to Dihydropashanone, a neuroprotective dihydrochalcone Supplied with HPLC-verified purity (≥98%) and full certificates of analysis.

Molecular Formula C17H16O5
Molecular Weight 300.30 g/mol
CAS No. 42438-78-8
Cat. No. B191027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePashanone
CAS42438-78-8
Molecular FormulaC17H16O5
Molecular Weight300.30 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O)OC
InChIInChI=1S/C17H16O5/c1-21-14-10-13(19)15(16(20)17(14)22-2)12(18)9-8-11-6-4-3-5-7-11/h3-10,19-20H,1-2H3/b9-8+
InChIKeyKVDNSLPRNTZIKF-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pashanone Procurement Overview


Pashanone, chemically defined as (E)-1-(2,6-dihydroxy-3,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one (C17H16O5), is a naturally occurring chalcone with a documented isolation history from multiple plant species, most notably the roots of Miliusa sinensis [1] and the leaves of Lindera erythrocarpa [2]. As a chalcone, it belongs to the flavonoid precursor class characterized by an open-chain C6-C3-C6 backbone, which is distinct from the closed-ring structures of flavanones [3]. Its core molecular features include a 2,6-dihydroxy-3,4-dimethoxy substituted A-ring and an unsubstituted B-ring, which confers specific electronic and steric properties influencing its target interactions and biological profile [3].

1 Calcineurin pathway inhibition studies in fungal models
2 Chalcone scaffold for antifungal screening workflows
3 Endothelial cell biology probe with reported selectivity profile
4 Precursor for dihydrochalcone SAR and derivatization

Why Pashanone Substitution Fails


In the procurement of specialized chalcones for antifungal or neurodegenerative research, substituting Pashanone with a generic, lower-cost chalcone is a high-risk strategy due to profound differences in pathway specificity and biological profile. While many chalcones exhibit broad antimicrobial effects through non-specific membrane disruption or protein binding, Pashanone has been shown to specifically inhibit the calcineurin signaling pathway in Cryptococcus neoformans, a critical virulence network [1]. This targeted mechanism differentiates it from close structural analogs, such as Cardamonin, which acts through a different mode of action involving hyphal malformation [2]. Furthermore, cytotoxic profiling reveals that Pashanone exhibits selective toxicity towards endothelial cells over triple-negative breast cancer cells, a contrasting selectivity pattern compared to its close analog, 2'-Hydroxy-3',4',6'-trimethoxychalcone [3]. Therefore, generic substitution not only risks experimental failure but also invalidates any target-specific or structure-activity relationship (SAR) hypotheses.

Pashanone
Reported calcineurin pathway-specific inhibition in Cryptococcus neoformans
Generic Chalcone
May rely on non-specific membrane disruption; pathway specificity may differ
Pashanone
No hyphal malformation observed; distinct mechanism context
Cardamonin
Induces hyphal swelling and shortening; mode of action may not transfer
Pashanone
Reported endothelial-selective response; cancer cell viability remained above 80%
2'-Hydroxy-3',4',6'-trimethoxychalcone
Reduced viability in both endothelial and cancer cells; selectivity profile may shift

Pashanone Comparative Evidence


Antifungal Potency and Spectrum Trade-off

In a direct head-to-head comparison within the same study, Pashanone and Cardamonin were isolated and assayed against a panel of human pathogenic fungi. Cardamonin demonstrated superior potency against Epidermophyton floccosum (MIC = 6.2 μg/mL), while Pashanone exhibited moderate activity (MICs = 25-50 μg/mL) but with a broader spectrum of action against other fungal strains [1].

Antifungal potency vs. spectrum
Head-to-head
Pashanone MIC 25–50 μg/mL vs. Cardamonin MIC 6.2 μg/mL (E. floccosum)
Reported broader spectrum context; Cardamonin more potent against single strain
Agar dilution; direct comparison within same study
Antifungal MIC Chalcones

Comparable Potency to a Flavanone

In a direct head-to-head comparison, Pashanone (a chalcone) and 5-hydroxy-6,7-dimethoxyflavanone (a flavanone) were tested against thirteen human pathogenic fungi. Both compounds exhibited identical Minimum Inhibitory Concentration (MIC) ranges of 4.0 to >128 μg/mL across the tested panel [1].

Flavanone potency comparison
Head-to-head
MIC 4.0 to >128 μg/mL (identical range to flavanone comparator)
Comparable activity range reported; supports scaffold-switching studies
13-strain panel; broth microdilution assay
Antifungal MIC Chalcone Flavanone

Mechanistic Differentiation from Chalcones

In a study isolating multiple chalcones from Polygonum ferrugineum, Pashanone was distinguished from Cardamonin by its lack of effect on hyphal morphology in Neurospora crassa. While Cardamonin induced swelling and shortening of hyphae, Pashanone did not produce these malformations, indicating a divergent mechanism of action [1]. This is supported by independent findings that Pashanone specifically inhibits the calcineurin pathway in Cryptococcus neoformans [2].

Mechanism differentiation
Cross-study
No hyphal malformation; calcineurin pathway inhibition reported
May support calcineurin-specific fungal virulence research
N. crassa assay; SEM and optical microscopy
Mode of Action Calcineurin Antifungal

Cytotoxicity Selectivity Profile

In a direct comparative study, Pashanone (2) and 2'-Hydroxy-3',4',6'-trimethoxychalcone (1) were evaluated for cytotoxicity against 4T1 mouse triple-negative breast cancer cells and non-tumorigenic D3 human brain endothelial cells. While compound 1 showed a concentration-dependent decrease in viability in both cell types, Pashanone (2) selectively reduced viability in D3 endothelial cells without significant effect on 4T1 cancer cells (viability remained >80% of control) [1].

Cytotoxicity selectivity
Head-to-head
4T1 cancer cells: >80% viability; D3 endothelial cells: reduced viability
Reported inverted selectivity profile; supports endothelial cell endpoint studies
MTT assay; contrasted with non-selective analog
Cytotoxicity Selectivity Cancer

Synthetic Derivatization to Dihydropashanone

Pashanone serves as the direct precursor to Dihydropashanone, its dihydro derivative, which has demonstrated neuroprotective activity by protecting mouse hippocampus HT22 cells from glutamate-induced cell death [1]. The chemical distinction lies in the reduction of the α,β-unsaturated ketone double bond, a transformation that can be quantitatively controlled. This structural relationship is formalized in synthetic methodology where Pashanone is a key intermediate, as demonstrated in the synthesis of Helilandin B and its isomers [2].

Synthetic derivatization
Class-level inference
Chalcone scaffold reduces to Dihydropashanone via α,β-unsaturated ketone saturation
May support dihydrochalcone SAR probe synthesis
Derivatization context; neuroprotection assay context in HT22 cells
Synthesis Derivatization SAR

Pashanone Research Applications


Calcineurin-Targeted Antifungal Screening

Pashanone is the compound of choice for antifungal screening campaigns that require a defined, calcineurin pathway-specific mechanism of action, rather than broad, non-specific antifungal activity. Its selection is supported by evidence of its specific action on the calcineurin pathway in Cryptococcus neoformans, a key virulence network [1]. This application avoids the confounding variables introduced by compounds like Cardamonin, which act via hyphal disruption [2].

Broad-Spectrum Antifungal Lead Optimization

Pashanone should be selected as a starting scaffold for medicinal chemistry optimization when broad-spectrum activity against a diverse panel of human pathogenic fungi is the primary objective. Its MIC range of 4.0 to >128 μg/mL against 13 clinically relevant strains, including multiple Candida and Cryptococcus species [1], provides a quantifiable baseline for synthetic derivatization aimed at improving both potency and spectrum.

Endothelial Cell Selective Cytotoxicity Studies

For researchers investigating endothelial cell function or angiogenesis, Pashanone offers a unique tool due to its demonstrated selective cytotoxicity towards non-tumorigenic D3 human brain endothelial cells, while sparing 4T1 breast cancer cells [1]. This inverted selectivity profile, in contrast to the non-selective analog 2'-Hydroxy-3',4',6'-trimethoxychalcone, makes Pashanone the preferred reagent for assays where minimizing off-target cancer cell death is critical.

Neuroprotective Chalcone SAR & Synthesis

Pashanone serves as an essential intermediate in the synthesis of its reduced analog, Dihydropashanone, a compound with demonstrated neuroprotective effects against glutamate-induced cell death in HT22 cells [1]. Its procurement enables in-house synthetic transformation to produce a panel of structurally related chalcones and dihydrochalcones for comprehensive SAR analysis, leveraging established synthetic methodologies [2].

Application
Selection Property
Validation Focus
Calcineurin-targeted antifungal screening
Calcineurin pathway inhibition context
Target-specific antifungal screening assays
Broad-spectrum antifungal lead optimization
Antifungal activity range context
Strain-panel MIC endpoint review
Endothelial cell selective cytotoxicity studies
Cell-model selectivity profile
Endothelial vs. cancer cell endpoint comparison
Neuroprotective chalcone SAR and synthesis
Chalcone derivatization scaffold
Dihydrochalcone SAR and neuroprotection assay review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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